molecular formula C18H16ClFN2O2 B2944568 5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde CAS No. 929839-16-7

5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B2944568
CAS No.: 929839-16-7
M. Wt: 346.79
InChI Key: CXORLZXVYQYZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-6-fluorobenzyl)-3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.79. The purity is usually 95%.
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Mechanism of Action

The presence of a fluorine atom and a chlorine atom in the phenyl ring could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine is a small atom with a high electronegativity, which can form stable bonds with carbon and can influence the metabolic stability of the compound. Chlorine, being a larger halogen, might contribute to the lipophilicity of the compound .

The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, high temperatures or extreme pH conditions might lead to the degradation of the compound, thereby affecting its stability and efficacy .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-12-9-21(11-23)16-7-2-3-8-17(16)22(18(12)24)10-13-14(19)5-4-6-15(13)20/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXORLZXVYQYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.